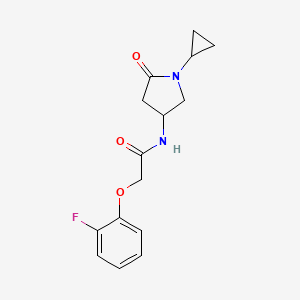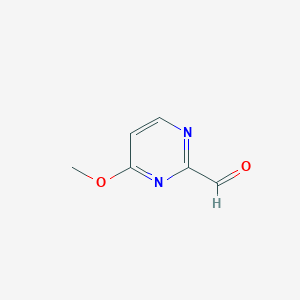
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter in the brain that is responsible for regulating anxiety, sleep, and muscle tension. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a number of therapeutic applications.
Wirkmechanismus
As mentioned, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide works by inhibiting GABA transaminase, which is responsible for breaking down GABA in the brain. By preventing the breakdown of GABA, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide increases the levels of this neurotransmitter, which can have a calming effect on the brain.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain as a result of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide administration can have a number of biochemical and physiological effects. These include reduced anxiety and stress, improved sleep quality, and muscle relaxation. N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide has also been shown to have analgesic effects, meaning that it can reduce pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide for lab experiments is its potency. Because it is a highly effective inhibitor of GABA transaminase, relatively small doses can be used to achieve the desired effect. However, one limitation is that N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide is not selective for GABA transaminase and can also inhibit other enzymes in the brain. This can make it difficult to isolate the specific effects of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide on GABA levels.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide. One area of interest is its potential use in the treatment of addiction. Animal studies have shown that N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide can reduce drug-seeking behavior in animals addicted to cocaine and alcohol. Another potential application is in the treatment of anxiety disorders, such as post-traumatic stress disorder (PTSD). Finally, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide may also have applications in the treatment of chronic pain, as it has been shown to reduce pain perception in animal models.
Synthesemethoden
The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide involves the reaction of 2-(2-fluorophenoxy)acetic acid with N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then deprotected and purified to yield N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide has been the subject of numerous scientific studies, particularly in the field of neuroscience. One of the key applications of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide is in the treatment of epilepsy. Animal studies have shown that N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide can reduce the frequency and severity of seizures, and clinical trials are currently underway to investigate its efficacy in humans.
Eigenschaften
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c16-12-3-1-2-4-13(12)21-9-14(19)17-10-7-15(20)18(8-10)11-5-6-11/h1-4,10-11H,5-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYUTMCSYFQHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluoro-4-(pyridin-3-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2782189.png)

![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2782194.png)
![5-Chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2782195.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2782197.png)
![4,4,5,5-Tetramethyl-2-(thieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/no-structure.png)
![N-Methyl-N-[2-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-ylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2782200.png)
![N-[cyano(thiophen-3-yl)methyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B2782201.png)
![1-{[4-(Chloromethyl)phenyl]methyl}piperidine hydrochloride](/img/structure/B2782204.png)


![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2782209.png)
